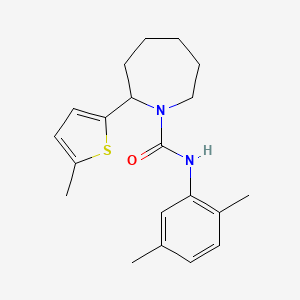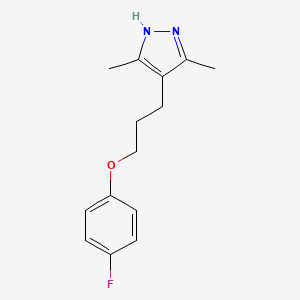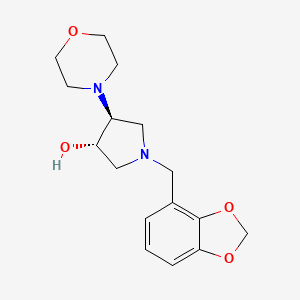![molecular formula C20H26O3 B5081886 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene](/img/structure/B5081886.png)
1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy chain attached to a benzene ring, with an isopropylphenoxy group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-propan-2-ylphenol, which is then reacted with 1-bromo-4-butoxybenzene under basic conditions to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-propanol: A simpler ether with similar functional groups but lacking the aromatic ring and isopropylphenoxy substituent.
2-Methoxy-1-methylethanol: Another ether with a different structural arrangement and functional groups.
Uniqueness
1-Methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene is unique due to its complex structure, which combines aromatic and aliphatic features, making it versatile for various applications. Its specific substituents also confer distinct chemical and biological properties that differentiate it from simpler ethers.
Eigenschaften
IUPAC Name |
1-methoxy-2-[4-(2-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-16(2)17-10-4-5-11-18(17)22-14-8-9-15-23-20-13-7-6-12-19(20)21-3/h4-7,10-13,16H,8-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBMLPIEXISMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)
![1-benzofuran-2-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B5081821.png)
![N-(1,3-Benzothiazol-2-YL)-2-({5-ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B5081824.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)



![2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5081860.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5081876.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)


![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
